![molecular formula C12H13N5 B4756074 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine](/img/structure/B4756074.png)
5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine
Overview
Description
5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C12H12N6 and is a member of the triazinoindole family of compounds.
Mechanism of Action
The mechanism of action of 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine is not fully understood. However, it is believed that the compound binds to the minor groove of DNA and undergoes a conformational change, leading to the emission of fluorescence.
Biochemical and Physiological Effects
Studies have shown that 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine has low toxicity and does not have any significant biochemical or physiological effects on cells. This makes it a safe and useful tool for scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine is its high selectivity for DNA. This makes it useful for DNA detection in complex biological samples. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for research on 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine. One potential area of interest is the development of new fluorescent probes based on this compound for the detection of other biomolecules. Another potential area of research is the use of this compound as a therapeutic agent for the treatment of cancer or other diseases.
Conclusion
In conclusion, 5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine is a chemical compound that has potential applications in various fields of scientific research. Its high selectivity for DNA makes it useful for DNA detection, and its low toxicity makes it a safe tool for scientific research. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in other areas of research.
Scientific Research Applications
5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine has been found to have potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of DNA. This compound has been found to selectively bind to DNA and emit fluorescence, making it useful for DNA detection.
properties
IUPAC Name |
5-ethyl-2-methyl-[1,2,4]triazino[5,6-b]indol-3-imine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5/c1-3-17-9-7-5-4-6-8(9)10-11(17)14-12(13)16(2)15-10/h4-7,13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZXTGDSHAAPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NN(C(=N)N=C31)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indol-3-imine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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